molecular formula C10H10ClN3O B12858889 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B12858889
M. Wt: 223.66 g/mol
InChI Key: NJGDXTFECWVCIB-UHFFFAOYSA-N
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Description

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with cyanothioacetamide in the presence of a base such as N-methylmorpholine. The reaction is carried out in ethanol at room temperature, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields for similar compounds .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various tetrahydropyrimidine derivatives.

Scientific Research Applications

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as pain relief or anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(2-chlorophenyl)-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of an amino group and a chlorophenyl group within the pyrimidine ring makes it a versatile compound for various chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

2-amino-4-(2-chlorophenyl)-4,5-dihydro-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10ClN3O/c11-7-4-2-1-3-6(7)8-5-9(15)14-10(12)13-8/h1-4,8H,5H2,(H3,12,13,14,15)

InChI Key

NJGDXTFECWVCIB-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(NC1=O)N)C2=CC=CC=C2Cl

Origin of Product

United States

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